molecular formula C16H15NO4S B13201788 (3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13201788
M. Wt: 317.4 g/mol
InChI Key: YBNFARCMGBPBOI-HNNXBMFYSA-N
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Description

(3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of sulfonyl-containing tetrahydroisoquinolines. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of Tetrahydroisoquinoline Core: The initial step involves the construction of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, typically using benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrahydroisoquinolines.

Scientific Research Applications

(3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activities.

    Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-2-(Methanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
  • (3S)-2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
  • (3S)-2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Uniqueness

(3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of the benzenesulfonyl group, which imparts distinct electronic and steric properties compared to other sulfonyl derivatives

Properties

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

(3S)-2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C16H15NO4S/c18-16(19)15-10-12-6-4-5-7-13(12)11-17(15)22(20,21)14-8-2-1-3-9-14/h1-9,15H,10-11H2,(H,18,19)/t15-/m0/s1

InChI Key

YBNFARCMGBPBOI-HNNXBMFYSA-N

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C(=O)O

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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